7-Fluorooxindole
Overview
Description
7-Fluorooxindole is a reagent used in chemical synthesis . It has been used in the synthesis of compounds for treating anxiety and bipolar disorders .
Synthesis Analysis
Diethyl 2-fluoromalonate ester is used as a building block for the synthesis of 2-fluoro-2-arylacetic acid and fluorooxindole derivatives . The strategy involves nucleophilic aromatic substitution reactions with ortho-fluoronitrobenzene substrates, followed by decarboxylation, esterification, and reductive cyclisation processes .Molecular Structure Analysis
The molecular formula of 7-Fluorooxindole is C8H6FNO . The IUPAC name is 7-fluoro-1,3-dihydroindol-2-one .Physical And Chemical Properties Analysis
7-Fluorooxindole is a red to brown powder . It has a molecular weight of 151.14 g/mol . The melting point is 188-190°C, and the predicted boiling point is 297.9±40.0 °C . The predicted density is 1.311±0.06 g/cm3 .Scientific Research Applications
Antivirulence Agent
7-Fluorooxindole has been identified as a compound that inhibits biofilm formation and blood hemolysis without inhibiting the growth of planktonic P. aeruginosa cells, suggesting its potential as an antivirulence agent .
Organocatalysis
This compound may be used in organocatalytic processes, such as asymmetric Michael addition to para-quinone methides under phase-transfer conditions .
Green Chemistry
7-Fluorooxindole might be involved in green chemistry applications, particularly in organic synthesis using microwave irradiation, water and solvent-free synthesis, or nanoparticles as catalysts .
Mechanism of Action
Target of Action
7-Fluorooxindole, also known as 7-fluoroindolin-2-one, primarily targets the opportunistic human pathogen Pseudomonas aeruginosa . This bacterium is known for its resistance to antibiotics and is particularly harmful to cystic fibrosis patients .
Mode of Action
7-Fluorooxindole operates by regulating bacterial virulence rather than suppressing growth, which can lead to drug resistance . It inhibits biofilm formation and blood hemolysis without inhibiting the growth of planktonic P. aeruginosa cells . Moreover, it significantly reduces the production of quorum-sensing (QS)-regulated virulence factors .
Biochemical Pathways
The compound affects several biochemical pathways. It markedly reduces the production of QS-regulated virulence factors such as 2-heptyl-3-hydroxy-4 (1 H )-quinolone, pyocyanin, rhamnolipid, and two siderophores, pyoverdine and pyochelin . It also suppresses swarming motility, protease activity, and the production of a polymeric matrix in P. aeruginosa .
Pharmacokinetics
Its ability to inhibit biofilm formation and reduce the production of qs-regulated virulence factors suggests that it can effectively reach and interact with its bacterial targets .
Result of Action
The result of 7-Fluorooxindole’s action is a significant reduction in the virulence of P. aeruginosa. By inhibiting biofilm formation and reducing the production of QS-regulated virulence factors, it decreases the bacterium’s ability to cause persistent infections .
Action Environment
aeruginosa, such as nutrient availability and the presence of other microbial species, could potentially influence the compound’s effectiveness .
Safety and Hazards
properties
IUPAC Name |
7-fluoro-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-6-3-1-2-5-4-7(11)10-8(5)6/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUIOEOYZHJLEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)F)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395694 | |
Record name | 7-Fluorooxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluorooxindole | |
CAS RN |
71294-03-6 | |
Record name | 7-Fluoro-1,3-dihydro-2H-indol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71294-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoro-2-oxindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071294036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Fluorooxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-fluoro-1,3-dihydro-2H-indol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.201.450 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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